6-Amino-1-benzyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carbaldehyde

Purity Quality Control Building Block

Researchers targeting l-rhamnose biosynthesis face a synthetic bottleneck: non-benzylated uracil analogs fail to engage the RmlA hydrophobic sub-pocket, while late-stage N1-benzylation is inefficient. This pre-benzylated 5-formyl-6-aminouracil resolves both issues: • Direct precursor to RmlA-IN-1 and analogs (P. aeruginosa RmlA IC50 0.073 µM) with the critical N1-benzyl pharmacophore pre-installed • Orthogonal -NH2/-CHO enables parallel diversification via reductive amination, oxime formation, and cyclization to fused heterocycles • Supplied at ≥98% purity, eliminating pre-weighing correction and reducing false SARs in HTS cascades

Molecular Formula C12H11N3O3
Molecular Weight 245.23 g/mol
CAS No. 900463-51-6
Cat. No. B113233
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Amino-1-benzyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carbaldehyde
CAS900463-51-6
Molecular FormulaC12H11N3O3
Molecular Weight245.23 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)CN2C(=C(C(=O)NC2=O)C=O)N
InChIInChI=1S/C12H11N3O3/c13-10-9(7-16)11(17)14-12(18)15(10)6-8-4-2-1-3-5-8/h1-5,7H,6,13H2,(H,14,17,18)
InChIKeyKQYCJRUVWQEMDB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-Amino-1-benzyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carbaldehyde: Strategic Pyrimidine Building Block


6-Amino-1-benzyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carbaldehyde (CAS 900463-51-6) is a heterocyclic pyrimidine derivative that integrates a benzyl-protected uracil core with a reactive 5‑formyl group and a free 6‑amino group . Its molecular formula is C₁₂H₁₁N₃O₃ (MW 245.23) and it is supplied as a crystalline solid with a purity specification of ≥95% . The compound is predominantly employed as a key intermediate for constructing N‑benzyl‑substituted pyrimidine libraries, particularly those leading to potent antibacterial agents targeting the RmlA enzyme [1]. The orthogonal reactivity of the amino and aldehyde functionalities permits selective derivatization, making it a versatile entry point for parallel medicinal chemistry campaigns .

N1‑benzyl uracil scaffold for RmlA allosteric pocket targeting
Orthogonal 5‑formyl and 6‑amino groups enable selective, parallel derivatization
Supplied as a high‑purity crystalline solid suitable for sensitive SAR campaigns

Why Generic Pyrimidine-5-carbaldehydes Are Inadequate Substitutes


High‑strength comparative data for this specific compound remains limited in the public domain; however, the available structural biology and synthetic chemistry evidence indicates that the N1‑benzyl substituent is indispensable for the bioactivity and synthetic utility of the downstream inhibitors. Co‑crystal structures of allosteric RmlA inhibitors (PDB 4B2W, 4ASP) show the benzyl group occupying a hydrophobic sub‑pocket, and substitution by smaller alkyl groups (e.g., methyl) or removal of the benzyl group abolishes high‑affinity binding [1]. In parallel, the 5‑formyl group provides an essential handle for late‑stage diversification—oxime formation, reductive amination, or cyclization to fused heterocycles—that is absent in 5‑unsubstituted or 5‑carboxy analogs . Consequently, simply interchanging the compound with a generic uracil aldehyde or a non‑benzylated pyrimidine would compromise both the biological potency of the derived inhibitors and the synthetic versatility of the building block.

Uracil aldehydes lacking the N1‑benzyl group may fail to engage the allosteric pocket, potentially compromising inhibitor potency.
5‑unsubstituted or 5‑carboxy analogs lack the formyl handle for oxime formation, reductive amination, or cyclization, restricting synthetic diversification.

Quantitative Differentiation Evidence


Superior Purity Specification vs. Industry Standard

MolCore supplies the target compound with a guaranteed minimum purity of 98% (NLT 98%) , whereas the typical market specification for this and closely related pyrimidine‑5‑carbaldehyde building blocks is 95% (as offered by Fluorochem and other major suppliers) . The 3‑percentage‑point improvement in absolute purity reduces the burden of unidentified impurities in early‑stage medicinal chemistry campaigns, directly lowering the risk of false‑positive biological readouts .

Purity Specification
Data to verify
≥98% NLT vs 95% typical
Higher purity may reduce false‑positive risk in high‑throughput screening cascades.
Supplier‑specified; independent verification recommended.
Purity Quality Control Building Block

Key Intermediate for Nanomolar RmlA Allosteric Inhibitors

The target compound is the direct synthetic precursor of RmlA-IN-1 (compound 1d), a potent allosteric inhibitor of glucose‑1‑phosphate thymidylyltransferase (RmlA) with an IC₅₀ value of 0.073 µM [1]. The N1‑benzyl and C6‑amino groups are conserved in the inhibitor and are essential for occupying the allosteric pocket, as demonstrated by co‑crystal structures (PDB 4B2W, 4ASP) [2]. In contrast, analogs lacking the N1‑benzyl group or bearing alkyl substituents show substantially reduced affinity (IC₅₀ values >1 µM, based on internal benchmarking of the series by the original authors) [1].

Derived Inhibitor Potency (RmlA)
Reported
0.073 µM vs >1 µM
N1‑benzyl group enables low‑nanomolar RmlA inhibition for antibacterial target engagement research.
P. aeruginosa RmlA; >14‑fold difference; derived inhibitor data.
RmlA Antibacterial Allosteric Inhibitor

Optimized LogP for Synthetic Handling and Permeability

The measured LogP of the target compound is 0.02 , reflecting a balanced hydrophilicity/lipophilicity profile that facilitates purification by reverse‑phase chromatography and enhances cell permeability of its derivatives. The non‑benzylated analog (6‑amino‑2,4‑dioxo‑1,2,3,4‑tetrahydropyrimidine‑5‑carbaldehyde, not commercially available) is predicted to have a LogP of approximately −0.5, making it substantially more water‑soluble but less amenable to organic‑phase extraction and membrane passage [1]. This 0.5 LogP unit difference can translate to a roughly 3‑fold variation in distribution coefficients, impacting both synthetic workflow and biological performance [1].

Partition Coefficient (LogP)
Context‑dependent
0.02 vs −0.5 (pred.)
Balanced LogP aids reverse‑phase purification and organic extraction; may improve derivative permeability.
Measured value; analog predicted by cLogP; experimental confirmation recommended.
LogP Solubility Drug‑likeness

High-Value Application Scenarios


Allosteric RmlA Inhibitor Synthesis for Antibacterial Discovery

The compound serves as the direct precursor for the synthesis of N‑(6‑amino‑1‑benzyl‑2,4‑dioxo‑1,2,3,4‑tetrahydropyrimidin‑5‑yl)‑N‑methylbenzenesulfonamide (RmlA‑IN‑1) and related analogs, which inhibit P. aeruginosa RmlA with an IC₅₀ of 0.073 µM [1]. Procurement of the benzyl‑protected aldehyde is essential for campaigns targeting the l‑rhamnose biosynthesis pathway, because the N1‑benzyl group is a critical pharmacophoric element that cannot be introduced efficiently at a later stage [1].

Fused Pyrimidine Library Construction via 5-Formyl Cyclization

The 5‑formyl group permits rapid conversion into pyrazolo[3,4‑d]pyrimidines, isoxazolo[3,4‑d]pyrimidines, and pyrimido[4,5‑d][1,2,3]triazines through condensation with hydrazines, hydroxylamines, or azides, respectively [2]. The N1‑benzyl group remains intact during these cyclizations and can be removed by catalytic hydrogenation to yield the free N1‑H heterocycle, providing a traceless protecting‑group strategy that is not possible with N‑methyl or N‑aryl analogs [2].

High-Purity Building Block for Parallel Medicinal Chemistry

The compound is available with a purity specification of NLT 98%, which reduces the burden of pre‑weighing purity correction and minimizes the risk of spurious assay interference in high‑throughput screening cascades . This quality standard is particularly valuable for hit‑to‑lead programs where even minor impurities can generate false structure–activity relationships (SARs) .

5-Aminomethyl and 5-Cyano Derivatives for Chemical Biology Probes

Reductive amination of the 5‑formyl group allows the installation of biotin, fluorophores, or photoaffinity labels, enabling the development of chemical probes for target engagement studies. The benzyl‑protected uracil scaffold imparts sufficient lipophilicity for efficient cellular uptake, a property that would be compromised in the more polar des‑benzyl analog .

Application
Selection Property
Validation Focus
RmlA inhibitor synthesis for antibacterial target engagement studies
N1‑benzyl uracil core for allosteric pocket engagement
Confirm inhibitor potency in RmlA enzyme assay
Construction of pyrazolo[3,4‑d]pyrimidine and related fused heterocycles
5‑formyl handle for cyclization to diverse scaffolds
Cyclization efficiency and product purity
Parallel medicinal chemistry for hit‑to‑lead optimization
High‑purity specification for minimizing assay interference
Purity assessment and impact on SAR interpretation
Installation of biotin, fluorophore, or photoaffinity labels for target engagement probes
Reactive 5‑formyl group for amine conjugation
Labeling efficiency and cellular uptake in probe studies
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